molecular formula C6H9NO2 B12067413 1-Methyl-5-oxopyrrolidine-3-carbaldehyde

1-Methyl-5-oxopyrrolidine-3-carbaldehyde

Cat. No.: B12067413
M. Wt: 127.14 g/mol
InChI Key: KYJBHEXXMLSDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-oxopyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C6H9NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxopyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction typically requires heating without a solvent or refluxing in ethanol (EtOH) with a catalytic amount of glacial acetic acid (HOAc) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

    Reduction: 1-Methyl-5-hydroxypyrrolidine-3-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-oxopyrrolidine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, derivatives of this compound have been shown to possess GABA-receptor antagonistic activity, histamine-N-methyl transferase inhibition, and benzodiazepine receptor antagonism . These interactions suggest that the compound may modulate neurotransmitter systems and other biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-oxopyrrolidine-3-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its aldehyde group makes it a versatile intermediate for further chemical modifications.

Conclusion

This compound is a compound of significant interest in both scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open avenues for medical research. Further studies are needed to fully understand its mechanism of action and explore its full range of applications.

Biological Activity

1-Methyl-5-oxopyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C6H9NO2, classified as a derivative of pyrrolidine. This compound has garnered attention due to its potential biological activities, including analgesic and antihypoxic effects. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmaceutical development.

PropertyValue
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
IUPAC NameThis compound
InChIInChI=1S/C6H9NO2/c1-7-3-5(4-8)2-6(7)9/h4-5H,2-3H2,1H3
InChI KeyKYJBHEXXMLSDOT-UHFFFAOYSA-N
Canonical SMILESCN1CC(CC1=O)C=O

The precise mechanism of action of this compound remains partially understood. However, it is believed to interact with various molecular targets within biological systems. Notably, derivatives of this compound have demonstrated:

  • GABA-receptor antagonistic activity
  • Histamine-N-methyl transferase inhibition
  • Benzodiazepine receptor antagonism .

These interactions suggest potential applications in treating neurological disorders and other conditions influenced by these pathways.

Anticancer Activity

Research has indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against A549 human lung adenocarcinoma cells, showing varying degrees of cytotoxicity:

  • Compound A : Reduced A549 cell viability by 67.4% (p = 0.003).
  • Compound B : Reduced viability to 59.5%.
  • Compound C : Enhanced anticancer activity with a reduction in viability to 24.5% (p < 0.0001) .

These findings highlight the potential of this compound as a scaffold for developing new anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have been evaluated for antimicrobial activity against multidrug-resistant pathogens:

  • Compounds were screened against Staphylococcus aureus and Escherichia coli, showing promising results against resistant strains.
  • However, some compounds exhibited no significant antimicrobial activity when tested against Gram-negative pathogens (MIC > 64 µg/mL) .

Case Studies and Research Findings

Several studies have focused on synthesizing and characterizing the biological activities of derivatives of this compound:

  • In Vitro Anticancer Studies : A study evaluated the cytotoxic effects of various derivatives on A549 cells using MTT assays, revealing structure-dependent activity.
  • Antimicrobial Screening : Another investigation involved testing several derivatives against clinically relevant pathogens, demonstrating selective antimicrobial properties in some cases while others showed limited efficacy .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carbaldehyde

InChI

InChI=1S/C6H9NO2/c1-7-3-5(4-8)2-6(7)9/h4-5H,2-3H2,1H3

InChI Key

KYJBHEXXMLSDOT-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.